Product packaging for 3,4,6-Tri-o-benzoyl-d-glucal(Cat. No.:CAS No. 13322-90-2)

3,4,6-Tri-o-benzoyl-d-glucal

Cat. No.: B2797639
CAS No.: 13322-90-2
M. Wt: 458.466
InChI Key: OZFFEFRJEYIEGH-SMIHKQSGSA-N
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Description

3,4,6-Tri-O-benzoyl-D-glucal is a protected glycal derivative of D-glucose that serves as a versatile and valuable building block in synthetic carbohydrate chemistry. This compound is particularly recognized as a streamlined precursor for the generation of superarmed glycosyl donors . Glycosyl donors equipped with the 2-O-benzoyl-3,4,6-tri-O-benzyl protecting group pattern exhibit significantly higher reactivity compared to their perbenzylated counterparts due to a cooperative O-2/O-5 effect, which stabilizes the reactive oxacarbenium ion intermediate . Starting from this glycal, researchers can efficiently synthesize such superarmed donors, which are crucial for challenging glycosylation reactions in the expeditious synthesis of complex oligosaccharides and glycoconjugates . The synthetic utility of this compound is further demonstrated in methodologies that involve oxidative openings, providing direct access to 1,2- trans -di-O-benzoylated glycosyl esters and thioglycosides with various anomeric leaving groups in high yields . This product is intended for research applications only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22O7 B2797639 3,4,6-Tri-o-benzoyl-d-glucal CAS No. 13322-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFFEFRJEYIEGH-SMIHKQSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4,6 Tri O Benzoyl D Glucal

Derivation from D-Glucose Precursors and Related Sugars

The foundational approaches to synthesizing the D-glucal scaffold often commence with D-glucose, a readily available and inexpensive starting material. These methods typically involve multi-step transformations to first generate a protected glucal, which can then be benzoylated.

Multi-step Conversion Protocols from D-Glucose (General Glucal Synthesis)

The conversion of D-glucose to a glucal derivative is a well-established multi-step process. A common pathway involves the initial peracetylation of D-glucose, followed by the formation of a glycosyl halide, and subsequent reductive elimination to yield tri-O-acetyl-D-glucal. This intermediate can then be converted to the target compound.

A typical laboratory-scale synthesis of D-glucal from D-glucose can be outlined as follows:

Acetylation of D-Glucose: D-glucose is treated with acetic anhydride (B1165640) in the presence of a catalytic amount of an acid, such as perchloric acid, at low temperatures. This step protects all the hydroxyl groups as acetates. rroij.com

Formation of Glycosyl Bromide: The resulting peracetylated glucose is then reacted with a solution of hydrogen bromide in acetic acid. This reaction proceeds at room temperature and leads to the formation of 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucose. rroij.com

Reductive Elimination: The crude glycosyl bromide is then subjected to reductive elimination. This is a key step in the formation of the double bond characteristic of glucals. rroij.com

Reductive Elimination Strategies from Halogenated Sugar Derivatives

The reductive elimination of a halogenated sugar derivative is a cornerstone in the synthesis of glycals. The most traditional and widely used method is the Fischer–Zach reaction. rroij.com

This reaction involves the treatment of an acylated glycosyl bromide, such as acetobromoglucose, with zinc dust in an acetic acid medium. rroij.com The proposed mechanism suggests a heterolytic cleavage of the carbon-halogen bond to form an anomeric carbocation. This is followed by a two-electron transfer from the zinc atom to generate a transient carbanion, which then eliminates an acetate (B1210297) anion to form the double bond. rroij.com

Reagent/CatalystConditionsOutcome
Zinc dust/Acetic acidRoom TemperatureReductive elimination to form the glycal.

A variety of other reducing agents have also been employed for this transformation, including sodium metal, potassium metal, samarium(II) iodide, and chromium(II) salts. rroij.com An improved version of the Fischer-Zach synthesis utilizes a vitamin B12 catalyst, which allows the reaction to proceed in neutral media, thus avoiding the need for extensive washing to remove acetic acid during workup. scribd.com

Benzoylation Strategies for Hydroxyl Group Protection

The introduction of benzoyl protecting groups onto the hydroxyl moieties of the D-glucal scaffold is a critical step. Benzoylation is often preferred over acetylation due to the greater stability of the benzoyl esters.

A common method for the benzoylation of carbohydrates involves the use of benzoyl chloride in the presence of a base like pyridine. However, for more selective benzoylation, especially when dealing with multiple hydroxyl groups of varying reactivity, other strategies are employed. One such method involves the use of benzoic anhydride in combination with triethylamine, which has been shown to achieve stereoselective 1-O-benzoylation in some sugars. nih.gov

The direct benzoylation of unprotected D-glucal would require a regioselective approach to target the C3, C4, and C6 hydroxyl groups. The primary hydroxyl group at C6 is generally more reactive than the secondary hydroxyls at C3 and C4 due to less steric hindrance. This difference in reactivity can be exploited to achieve selective protection under carefully controlled conditions.

Synthesis from Tri-O-acetyl-D-glucal and Related Acetylated Glucals

A practical and widely used route to 3,4,6-tri-O-benzoyl-D-glucal involves the conversion of the more readily accessible 3,4,6-tri-O-acetyl-D-glucal. ijnrd.org This transformation can be achieved through a two-step deacetylation-benzoylation sequence.

First, the acetyl groups are removed under basic conditions, a reaction known as Zemplén deacetylation. This is typically accomplished using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) at room temperature. rroij.com Following the removal of the acetyl groups to yield unprotected D-glucal, the subsequent benzoylation of the hydroxyl groups is carried out. ijnrd.org

A procedure for the deacetylation of 3,4,6-tri-O-acetyl-D-glucal followed by benzoylation can be summarized as follows:

Deacetylation: 3,4,6-Tri-O-acetyl-D-glucal is dissolved in methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. rroij.com

Benzoylation: After neutralization and removal of the solvent, the resulting crude D-glucal is dissolved in a suitable solvent like dimethylformamide (DMF). A base such as sodium hydride is added, followed by the dropwise addition of benzoyl chloride at low temperature. The reaction is then allowed to warm to room temperature. ijnrd.org

StepReagentsConditionsOutcome
DeacetylationSodium methoxide, MethanolRoom TemperatureRemoval of acetyl groups to yield D-glucal. rroij.com
BenzoylationSodium hydride, Benzoyl chloride, DMF0°C to Room TemperatureFormation of this compound. ijnrd.org

This method provides a high-yielding pathway to the desired benzoylated glucal from its acetylated precursor.

Contemporary Approaches for Glucal Framework Construction and Functionalization

Modern synthetic organic chemistry has introduced a range of new methodologies for the construction and functionalization of the glucal framework, offering greater efficiency and selectivity.

Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for the C-1 functionalization of glucals. For instance, 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals can be synthesized via a Claisen-Schmidt type condensation of a C-glucosyl aldehyde with acetophenones. These C-1 functionalized glucals can then undergo Pd(II)-catalyzed CDC reactions with various terminal alkenes to produce 1,2-disubstituted glucals. nih.govacs.org

Reaction TypeCatalyst/ReagentsSubstratesProduct
Claisen-Schmidt Condensation5% aq. NaOH, EthanolC-glucosyl aldehyde, Aryl methyl ketones1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals. nih.govacs.org
Cross-Dehydrogenative CouplingPd(OAc)₂, Cu(OAc)₂/AgOAc or CuI/AgOTfC-1-glucalpropenone, Terminal alkene1,2-disubstituted glucal. nih.gov

Furthermore, the development of novel catalytic systems continues to provide new avenues for glucal synthesis and modification. These include the use of various Lewis acids and transition metal catalysts to promote glycosylation and other transformations of the glucal double bond. researchgate.netnih.gov These contemporary methods often provide milder reaction conditions and improved stereocontrol compared to more traditional approaches. The functionalization of the glucal scaffold is also being explored through reactions such as click chemistry and other cross-coupling reactions, starting from derivatives like 3,4,6-tri-O-acetyl-D-glucal. usp.br

Reactivity and Transformation Pathways of 3,4,6 Tri O Benzoyl D Glucal

Glycosylation Reactions

Glycosylation reactions involving 3,4,6-tri-O-benzoyl-D-glucal primarily leverage the reactivity of the enol ether system. These transformations can be broadly categorized into O-glycosylation and S-glycosylation, each leading to distinct classes of valuable carbohydrate derivatives.

O-Glycosylation with this compound can be directed to form either 2,3-unsaturated glycosides or saturated 2-deoxy glycosides, depending on the reaction mechanism employed.

The primary route to 2,3-unsaturated O-glycosides from glucal derivatives is the Ferrier rearrangement. wikipedia.org This reaction involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, typically an alcohol, resulting in a nucleophilic substitution at the anomeric carbon (C-1) accompanied by an allylic shift of the double bond to the C-2/C-3 position. wikipedia.org

The general mechanism proceeds via the formation of a delocalized allyloxocarbenium ion intermediate, which is then attacked by the alcohol nucleophile. wikipedia.org However, the electron-withdrawing nature of the benzoyl groups in this compound deactivates the double bond, making the compound a less reactive substrate for the Ferrier rearrangement compared to its acetylated or benzylated counterparts. Research has shown that under conditions where other glycals react efficiently, benzoylated glycals can be unreactive; for instance, 3-O-benzoyl-4,6-di-O-acetyl-glucal was found not to yield the corresponding product under certain optimized Ferrier conditions. rsc.org Achieving this transformation with the tri-benzoyl derivative often requires stronger Lewis acids or more forcing conditions, which can impact yields and selectivity.

Table 1: Representative Catalysts for Ferrier Rearrangement of Glycals Note: This table represents common catalysts for the Ferrier reaction with more reactive glycals, as specific data for this compound is limited due to its low reactivity.

Catalyst Typical Nucleophile
Boron trifluoride etherate (BF₃·OEt₂) Alcohols
Indium(III) chloride (InCl₃) Alcohols, Phenols
Tin(IV) chloride (SnCl₄) Alcohols

The synthesis of 2-deoxy-O-glycosides from a glucal substrate avoids the allylic rearrangement and instead functionalizes the double bond directly. This is typically achieved through a two-step sequence involving electrophilic addition followed by reductive dehalogenation. google.com

In the first step, the this compound is treated with an electrophilic halogen source, such as N-bromosuccinimide (NBS), in the presence of an alcohol (ROH). google.com This results in a haloalkoxylation reaction, where the alcohol attacks the anomeric carbon and the halogen adds to C-2, forming a mixture of 2-halo-2-deoxy glycoside intermediates. google.com Due to the stereochemistry of the glucal, this addition typically produces a mixture of diastereomers at both C-1 and C-2 (e.g., gluco- and manno- configurations).

In the second step, the resulting 2-halo glycoside is subjected to a reduction reaction. This is commonly achieved using a radical reducing agent like tributyltin hydride (Bu₃SnH) or through catalytic hydrogenation, which removes the halogen at C-2 to furnish the final 2-deoxy-O-glycoside. google.com This pathway is a cornerstone in the synthesis of many biologically active natural products containing 2-deoxy sugar moieties. nih.gov

Analogous to their oxygen counterparts, sulfur nucleophiles can be used with this compound to form important thioglycosides, which are often more stable towards enzymatic cleavage than O-glycosides.

The synthesis of 2-deoxy-S-glycosides can be envisioned through pathways similar to those for 2-deoxy-O-glycosides. One potential route is a thio-Ferrier rearrangement using a thiol as the nucleophile. However, given the low reactivity of this compound in the standard Ferrier reaction, this pathway is often challenging. rsc.org

A more viable approach mirrors the haloalkoxylation/reduction sequence. An electrophilic species, such as N-iodosuccinimide (NIS), can activate the glucal double bond, which is then intercepted by a thiol nucleophile. This would lead to a 2-iodo-1-thio glycoside intermediate. Subsequent radical-mediated reduction of the C-2 halogen would yield the target 2-deoxy-S-glycoside. While this strategy is well-established for other glycals, specific applications using this compound are not extensively documented, likely due to the deactivating effect of the benzoyl groups.

A reliable and efficient method for converting glycals into thioglycosides with a hydroxyl group at the C-2 position involves a two-step process: epoxidation of the double bond followed by nucleophilic ring-opening. nih.gov This pathway has been successfully applied to this compound. nih.gov

First, the glucal is treated with an oxidizing agent, such as oxone, to form a 1,2-anhydro sugar (an epoxide across the C1-C2 bond). nih.gov This intermediate is highly strained and reactive. The crude 1,2-anhydro sugar is then immediately treated with a thiol or a thiol equivalent. nih.gov The nucleophilic sulfur attacks the anomeric carbon (C-1) in a stereospecific manner (Sₙ2-like), leading to the opening of the epoxide ring. nih.gov This reaction introduces the thioaryl group at C-1 and generates a free hydroxyl group at C-2, resulting in the formation of a 2-hydroxy-1-thioglycoside. nih.gov This method provides excellent control of stereochemistry, typically yielding the 1,2-trans product (β-anomer for glucose). nih.gov

Table 2: Synthesis of a 2-OH Thioglycoside from this compound nih.gov

Starting Material Product Reagents Yield

N-Glycosylation Reactions

Direct C–N bond formation at the anomeric center of glucals provides a route to 2-deoxy-N-glycosides. While direct N-glycosylation of this compound is less commonly reported than that of its tri-O-benzyl or tri-O-acetyl analogs, the underlying principles of reactivity are analogous. For instance, the reaction of 3,4,6-tri-O-benzyl-D-glucal with various nitrogen nucleophiles, such as purines, has been successfully achieved using triphenylphosphine (B44618) hydrobromide as a catalyst. This reaction proceeds to afford 2-deoxy-N-glycosides. The stereoselectivity of this transformation can be influenced by the reaction conditions and the nature of the nucleophile. For example, reactions carried out in dichloromethane (B109758) with sterically demanding nucleophiles tend to yield the α-anomer exclusively, while reactions with purine nucleosides in tetrahydrofuran may result in anomeric mixtures, albeit with a preference for the α-anomer researchgate.net.

Another significant approach to N-glycoside synthesis from glucals is the aza-Ferrier rearrangement. This reaction involves the use of nitrogen nucleophiles in the presence of a suitable promoter to yield 2,3-unsaturated N-glycosides.

C-Glycosylation Reactions

C-Glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, are stable analogs of O-glycosides and are of significant interest in medicinal chemistry. This compound and related glucal derivatives serve as valuable precursors for the synthesis of 2,3-unsaturated C-glycosides. A common strategy involves the reaction of the glucal with a carbon nucleophile in the presence of a Lewis acid promoter.

One effective method for C-glycosylation involves the use of silyl nucleophiles, such as allyltrimethylsilane, trimethylsilyl (B98337) cyanide, and trimethylsilyl azide (B81097), in the presence of a catalytic amount of indium tribromide. These reactions proceed smoothly to afford the corresponding 2,3-unsaturated allyl glycosides, glycosyl cyanides, and glycosyl azides in excellent yields and with high α-selectivity researchgate.net. The formation of C-glycosides can also be achieved as a modification of the Ferrier rearrangement, where a silane is used in place of an alcohol nucleophile. This approach leads to the formation of a 2,3-unsaturated deoxy sugar.

The stereochemical outcome of C-glycosylation reactions is influenced by the conformation of the intermediate oxocarbenium ion. For glucopyranosyl donors, nucleophilic attack on the preferred 4H3 conformation of the intermediate oxocarbenium ion is thought to occur from the face opposite to the C2-H2 bond to minimize torsional strain, leading to the observed high α-selectivity nih.gov.

NucleophilePromoterProductSelectivity
AllyltrimethylsilaneIndium tribromide2,3-Unsaturated allyl glycosideHigh α-selectivity researchgate.net
Trimethylsilyl cyanideIndium tribromide2,3-Unsaturated glycosyl cyanideHigh α-selectivity researchgate.net
Trimethylsilyl azideIndium tribromide2,3-Unsaturated glycosyl azideHigh α-selectivity researchgate.net
TriethylsilaneLewis Acid2,3-Unsaturated deoxy sugar-

Ferrier Rearrangement

The Ferrier rearrangement is a cornerstone reaction in carbohydrate chemistry, providing a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals. thermofisher.com This reaction involves the allylic rearrangement of the double bond from the C1-C2 position to the C2-C3 position, with concomitant introduction of a nucleophile at the anomeric carbon. The reaction is typically promoted by a Lewis acid and proceeds through a delocalized allyloxocarbenium ion intermediate.

Catalytic Promoters and Conditions for Rearrangement

A wide variety of catalytic promoters have been developed to effect the Ferrier rearrangement of this compound and its analogs, offering a range of reaction conditions to suit different substrates and nucleophiles.

Lewis Acids:

Boron trifluoride etherate (BF3·OEt2): One of the classic and most widely used catalysts for the Ferrier rearrangement. thermofisher.comresearchgate.net

Indium(III) chloride (InCl3): A mild and efficient catalyst that can be used in catalytic amounts. researchgate.net

Iron(III) chloride (FeCl3): An effective catalyst for the rearrangement. nih.gov

Tin(IV) chloride (SnCl4): A strong Lewis acid promoter. thermofisher.com

Zinc(II) chloride (ZnCl2): Another commonly employed Lewis acid catalyst.

Copper(II) triflate (Cu(OTf)2) and Iron(III) triflate (Fe(OTf)3): These have emerged as highly efficient and environmentally friendly catalysts for the Ferrier rearrangement, promoting the reaction under mild conditions. semanticscholar.orgbeilstein-journals.org

Brønsted Acids and Other Promoters:

Sulfuric acid immobilized on silica (B1680970) gel (H2SO4-SiO2): A solid-supported acid catalyst that offers ease of handling and separation. researchgate.net

Perfluorophenylboronic acid: A robust organocatalyst that promotes the Ferrier rearrangement under very mild conditions. beilstein-journals.org

Bromodimethylsulfonium bromide (BDMS): An expedient pre-catalyst for the synthesis of 2,3-unsaturated O-glycosides. researchgate.net

HY Zeolite: Can be used to promote the Ferrier rearrangement, leading exclusively to 2,3-unsaturated α-glycosides. researchgate.net

Bismuth trichloride (B1173362): Efficiently catalyzes the reaction with various alcohols and thiols at ambient temperature. researchgate.net

The choice of solvent can also influence the reaction outcome. Dichloromethane and acetonitrile are commonly used solvents for the Ferrier rearrangement.

Catalytic PromoterNucleophile ClassTypical Conditions
Boron trifluoride etherateAlcoholsBenzene solution researchgate.net
Indium(III) chlorideAlcohols, Phenols, SugarsAmbient temperature researchgate.net
Iron(III) chlorideAlcohols- nih.gov
Copper(II) triflateO-, S-, N-, C-NucleophilesMild conditions beilstein-journals.org
Iron(III) triflateAlcohols- semanticscholar.org
H2SO4-SiO2Alcohols, ThiolsMild conditions, CH2Cl2 researchgate.net
Perfluorophenylboronic acidO-, C-, N-, S-NucleophilesMild conditions beilstein-journals.org
Bromodimethylsulfonium bromideAlcoholsRoom temperature, CH2Cl2 researchgate.net

Regio- and Stereochemical Outcomes in Ferrier Rearrangements

The Ferrier rearrangement of D-glucal derivatives, including this compound, is highly regioselective, consistently yielding 2,3-unsaturated glycosides. The stereochemical outcome at the anomeric center is a key feature of this reaction. In most cases, the reaction proceeds with high α-selectivity, meaning the newly introduced nucleophile at C-1 is predominantly in the α-configuration.

This pronounced α-selectivity is attributed to the anomeric effect, which stabilizes the transition state leading to the α-anomer. The conformation of the glycal also plays a role in determining the stereochemical outcome. For D-glucal, the conformation in which the vinylogous anomeric effect is operative is significantly populated, favoring the formation of the α-product. nih.gov While the α-anomer is typically the major product, the α:β ratio can be influenced by the choice of catalyst, solvent, and the nature of the nucleophile. For instance, the use of HY zeolite as a catalyst can lead to the exclusive formation of the α-anomer. researchgate.net

Addition Reactions to the C2-C3 Double Bond

In addition to the Ferrier rearrangement, the C2-C3 double bond of this compound can undergo addition reactions. These reactions, often competing with the Ferrier rearrangement, lead to the formation of 2-deoxyglycosides where the double bond is saturated. The course of the reaction, whether it proceeds via rearrangement or addition, is highly dependent on the reaction conditions and the catalyst employed.

Nucleophilic Additions (O-, S-, N-Nucleophiles)

The reaction of this compound with nucleophiles can be directed towards nucleophilic addition to furnish 2-deoxyglycosides. This transformation is typically achieved under conditions that favor the formation of an oxocarbenium ion at C1, which is then attacked by the nucleophile at the anomeric center, with concomitant protonation at C2.

A notable example is the use of triphenylphosphine hydrobromide as a catalyst. In the presence of this catalyst, 3,4,6-tri-O-benzyl-D-glucal reacts with a variety of O-, S-, and N-nucleophiles to afford the corresponding 2-deoxy-α-glycosides. researchgate.net Sterically demanding nucleophiles often lead to the exclusive formation of the α-anomer. researchgate.net

The reaction of 3,4,6-tri-O-benzyl-D-glucal with triflic acid and n-Bu4NI generates a unique reactive intermediate that reacts with hydroxylic nucleophiles to give exclusively the 2-deoxy α-glycosides. researchgate.net This highlights the possibility of controlling the reaction pathway towards addition products by careful selection of reagents and conditions.

NucleophileReagent/CatalystProductStereoselectivity
Alcohols, Thiols, N-nucleophilesTriphenylphosphine hydrobromide2-Deoxy-glycosideα-selective researchgate.net
Hydroxylic nucleophilesTfOH, n-Bu4NI2-Deoxy-α-glycosideExclusive α researchgate.net

Radical Additions of Heteroatoms to endo-Glycals

The double bond of glycals, including this compound, is reactive towards the addition of heteroatom-centered radicals. These reactions are valuable for forming carbon-heteroatom bonds at the C-2 position, leading to non-hydrolyzable sugar analogues. Electrophilic radicals add regioselectively to the C-2 position of the electron-rich enol ether.

One notable example is the Mn(II)-air promoted addition of phosphonyl radicals to glycals. This method allows for the synthesis of 1,2-dideoxy-2-C-diphenylphosphinylglycopyranosides with high regio- and stereoselectivity. The reaction is believed to proceed via the generation of a diphenylphosphinyl radical through the oxidation of diphenylphosphine oxide by Mn(III), which is formed in situ from Mn(II) under an air atmosphere. The resulting radical attacks the C-2 position of the glucal, leading to a stabilized C-1 radical that is subsequently reduced. This approach is considered a general and efficient method for creating C-P bonds at the C-2 position of various glycals.

ReactantsReagentsProductYieldRef.
GlycalDiphenylphosphine oxide, Mn(OAc)₂·4H₂O, Air1,2-dideoxy-2-C-diphenylphosphinylglycopyranosideGood to Excellent

Halogenation and Pseudohalogenation Strategies

The double bond of this compound is readily susceptible to electrophilic addition by halogens and pseudohalogens. These reactions are pivotal for introducing functional groups at the C-1 and C-2 positions, which can then be further manipulated.

A significant pseudohalogenation reaction applicable to protected glycals is azidonitration. This reaction involves treating the glycal with ceric ammonium (B1175870) nitrate (B79036) (CAN) and an azide salt, such as sodium azide, in a solvent like acetonitrile. This process leads to the formation of 2-azido-2-deoxy glycosyl nitrates. The reaction proceeds via a radical mechanism, affording addition products with varying stereoselectivity at the anomeric and C-2 centers. For instance, the azidonitration of the closely related 3,4,6-tri-O-acetyl-D-galactal yields a mixture of β-galacto, α-galacto, and α-talo isomers. These azidonitrate products are valuable precursors for the synthesis of 2-amino sugars and 2-azido-2-deoxy glycosyl halides, which are key intermediates in the synthesis of oligosaccharides and glycoconjugates.

Glycal DerivativeReagentsMajor ProductsReference
3,4,6-tri-O-acetyl-D-galactalCeric ammonium nitrate, Sodium azide2-azido-1-nitrate addition products (β-galacto, α-galacto, α-talo)

Oxidative Transformations to 1,2-Anhydro Sugars and Other Products

Oxidation of the enol ether in this compound provides a direct route to highly reactive 1,2-anhydro sugars, also known as Brigl's anhydride (B1165640) analogues. These strained epoxides are versatile electrophiles for the stereoselective synthesis of glycosides.

A common method for this transformation is epoxidation using dimethyldioxirane (DMDO), which can be generated in situ from oxone and acetone. This method is highly efficient for the epoxidation of protected glycals, including the benzyl- and acetyl-protected derivatives of D-glucal, yielding the corresponding 1,2-anhydrosugars in high yields. The stereoselectivity of the epoxidation is influenced by the protecting groups and the configuration of the glycal.

These 1,2-anhydro intermediates are not typically isolated but are used directly in subsequent reactions. For example, they undergo facile ring-opening upon attack by nucleophiles at the anomeric carbon (C-1), leading to the formation of a glycosidic bond and a free hydroxyl group at C-2. This strategy has been employed in the synthesis of 2-hydroxy thioglycosides. The crude 1,2-anhydro sugar, formed from the oxidation of the corresponding glycal, can be treated with a mixture of sodium borohydride and an aryl disulfide. This results in the formation of the 1-thioaryl glycoside with a free 2-hydroxyl group.

Starting MaterialReagentsIntermediateFinal ProductOverall Yield
Per-protected glycal1. Oxone, Acetone2. NaBH₄, Aryl disulfide1,2-anhydro sugar2-OH thioaryl glycoside50-75%

Hydrogenation and Other Reductive Manipulations

The double bond of this compound can be saturated through hydrogenation. This reductive manipulation is a fundamental transformation that converts the glycal into the corresponding 1,5-anhydro-2-deoxysugar derivative.

Typically, this is achieved through catalytic hydrogenation, employing a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This reaction proceeds to add hydrogen across the double bond from the less sterically hindered face of the sugar ring. The resulting saturated compound can serve as a precursor for various other carbohydrate derivatives. While this is a general reaction for protected glycals, specific conditions and yields for the tri-O-benzoyl derivative are not extensively detailed in readily available literature.

Cross-Coupling Reactions and Anomeric Functionalization

The glucal scaffold of this compound allows for various carbon-carbon bond-forming reactions, particularly through palladium-catalyzed cross-coupling. These reactions enable the introduction of a wide range of substituents at the vinylic positions, significantly expanding the structural diversity of accessible sugar derivatives.

While specific examples for the tri-benzoyl derivative are not extensively documented, related glucal derivatives readily participate in reactions like the Heck and Suzuki couplings. For these reactions to occur, the glucal must first be converted into a suitable substrate, such as a vinyl halide or triflate. For instance, a 2-iodoglucal derivative can be prepared and subsequently used in palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or vinyl groups at the C-2 position. Anomeric functionalization can also be achieved, for example, by converting the glucal to a stannyl derivative, which can then undergo Stille coupling. These methods are powerful tools for the synthesis of C-glycosides and other modified sugars.

Ring-Opening and Isomerization Pathways

This compound can undergo rearrangement reactions that alter the position of the double bond and the connectivity of the substituents. The most prominent of these is the Ferrier rearrangement.

The Ferrier rearrangement is typically catalyzed by a Lewis acid and involves the reaction of the glycal with a nucleophile, such as an alcohol or a phenol. The reaction proceeds through a delocalized allyloxocarbenium ion intermediate. The nucleophile then attacks the anomeric center (C-1), resulting in the formation of a 2,3-unsaturated glycoside with the concomitant migration of the C-3 benzoyl group to the anomeric position. This rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides, which are important synthetic intermediates. The stereoselectivity of the glycosylation is often high, with the α-anomer being the predominant product. Recent studies have explored various catalysts, such as copper(II) triflate (Cu(OTf)₂), to promote this reaction under mild conditions with excellent yields and stereoselectivity. rsc.org

Glycal DonorNucleophile (Acceptor)CatalystProductYieldα:β RatioRef.
Glycal with C3-BenzoylL-mentholCu(OTf)₂2,3-unsaturated O-glycosideGood to ExcellentHigh α-selectivity rsc.org
Glycal with C3-BenzoylPhenyl 2,3,4-O-tri-benzoyl-1-thio-β-glucopyranosideCu(OTf)₂2,3-unsaturated O-disaccharideGood to ExcellentHigh α-selectivity rsc.org
Glycal with C3-Benzoylp-MethoxyphenolCu(OTf)₂2,3-unsaturated O-glycosideGood to ExcellentHigh α-selectivity rsc.org

Stereochemical Control in Transformations Involving 3,4,6 Tri O Benzoyl D Glucal

Factors Influencing Anomeric and Diastereomeric Stereoselectivity

The formation of α- or β-glycosides from glucal precursors is not arbitrary; it is directed by a combination of electronic, steric, and conformational effects. Understanding these influences allows for the rational design of synthetic strategies to achieve the desired stereochemical outcome.

Protecting groups in carbohydrate chemistry do more than simply mask functional groups; they play an active role in directing the stereoselectivity of reactions. nih.govmdpi.com The benzoyl groups in 3,4,6-tri-O-benzoyl-D-glucal exert significant influence through steric and electronic effects.

A dominant factor in controlling stereoselectivity, particularly for the formation of 1,2-trans glycosides, is neighboring group participation (NGP). mdpi.com While this compound lacks a substituent at the C-2 position, many transformations involve the introduction of a group at C-2 in an intermediate step. If an acyl protecting group, such as a benzoyl group, is present at the C-2 position of a glycosyl donor intermediate, it can attack the anomeric center to form a bicyclic dioxolenium ion. researchgate.net This intermediate effectively shields one face of the molecule, forcing an incoming nucleophile to attack from the opposite face. In the case of glucose-derived intermediates, the C-2 benzoyl group shields the α-face, leading to the exclusive formation of the 1,2-trans-glycoside, which is the β-anomer. nih.govnih.gov The participation of the benzoyl group is enhanced by resonance stabilization of the positive charge by the phenyl ring. nih.govnih.gov

Furthermore, the protecting groups at other positions, such as C-4 and C-6, can influence the conformational equilibrium of the glycal ring. Glucals can exist in two primary half-chair conformations, 4H5 and 5H4. The distribution between these conformations can affect the stereoselectivity of addition reactions to the double bond. nih.gov Electron-withdrawing protecting groups at C-4 and C-6 can favor the inverted 5H4 conformation, which in turn can influence the facial selectivity of electrophilic attack and suppress competing side reactions like C3–H oxidation. nih.gov

The choice of catalyst, solvent, and temperature is crucial for directing the stereochemical outcome of reactions with this compound and its derivatives. These factors can influence the reaction mechanism, the nature of the reactive intermediates, and the stability of the transition states.

Catalysts: A variety of catalysts can be employed to promote reactions with glycals, often with high stereoselectivity. For instance, in the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal, the use of HY zeolite as a catalyst leads exclusively to the formation of 2,3-unsaturated α-O- and α-S-glycosides. researchgate.net Similarly, catalysts like bismuth trichloride (B1173362) (BiCl₃) and indium tribromide (InBr₃) have been shown to afford 2,3-unsaturated glycosides with high α-selectivity. researchgate.net Glycosidations using silylated glycals can be catalyzed by boron trichloride (BCl₃) or boron tribromide (BBr₃) under mild conditions to yield 2-deoxy-α-glycosides in high yields. researchgate.net In other systems, trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) has been used as a catalyst at low temperatures to achieve high α-selectivity. beilstein-journals.org

Solvents: The polarity and coordinating ability of the solvent can have a profound impact on stereocontrol. rsc.orgnih.gov In some amidoglycosylation reactions of glucal 3-carbamates, acyclic protection at the C-4 and C-6 positions permits high α-anomer selectivity, which can be further improved by using less polar solvents. nih.gov The stereoselectivity of glycosylations with 2-deoxy glucose derivatives was found not to be significantly influenced by the solvent when using a specific imidate donor, though the yield was highest in diethyl ether containing LiClO₄. researchgate.net The solvent can influence the equilibrium between different reactive species in solution, such as distinct solute-solvent clusters, which can lead to different stereochemical outcomes. rsc.org

Temperature: Reaction temperature can also be a key parameter for controlling selectivity. Lowering the temperature often enhances selectivity by favoring the transition state with the lower activation enthalpy. For example, optimal α-selectivity in certain glycosylations was achieved with the TMSOTf catalyst specifically at low temperatures. beilstein-journals.org

The following table summarizes the effects of various reaction conditions on the stereochemical outcome of transformations involving D-glucal derivatives.

Glycal DerivativeCatalyst/PromoterSolventTemperaturePrimary Stereochemical Outcome
3,4,6-Tri-O-benzyl-D-glucalHY ZeoliteNot specifiedNot specifiedExclusive α-glycoside (Ferrier rearrangement) researchgate.net
3,4,6-Tri-O-benzyl-D-glucalBismuth trichloride (BiCl₃)AcetonitrileAmbientHigh α-selectivity researchgate.net
Silylated glycalsBoron trichloride (BCl₃)Not specifiedMildHigh α-selectivity (2-deoxy-α-glycosides) researchgate.net
Fucose derivativeTMSOTfDiethyl etherLowHigh α-selectivity beilstein-journals.org
Glucal 3-carbamateRh₂(OAc)₄Less polar solventsNot specifiedImproved α-selectivity nih.gov
3,4,6-Tri-O-benzyl-D-glucalTfOH / n-Bu₄NIDichloromethane (B109758)Not specifiedExclusive α-glycoside researchgate.net

Strategies for Achieving α-Stereoselectivity

The synthesis of 1,2-cis-glycosides, such as α-glucosides, from glycal precursors is a significant challenge in carbohydrate chemistry. Unlike the formation of 1,2-trans products, this process cannot rely on neighboring group participation from a C-2 substituent. Therefore, strategies for achieving α-stereoselectivity depend on other controlling elements.

One successful approach is the acid-catalyzed addition of nucleophiles to the glucal double bond. This reaction, often referred to as a Ferrier rearrangement for the formation of 2,3-unsaturated glycosides, can be highly α-selective. The use of specific catalysts is key to this selectivity.

Zeolites: HY zeolite has proven to be a highly effective catalyst for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal, providing the corresponding 2,3-unsaturated α-glycosides exclusively. researchgate.net

Lewis Acids: A range of Lewis acids promote α-selective additions. Bismuth trichloride (BiCl₃) in acetonitrile, indium tribromide (InBr₃) with silyl nucleophiles, and boron trichloride/bromide (BCl₃/BBr₃) with silylated glycals all yield products with high α-selectivity. researchgate.netresearchgate.net

Brønsted Acids: The combination of triflic acid (TfOH) and n-Bu₄NI in dichloromethane has been used to generate reactive intermediates from 3,4,6-tri-O-benzyl-D-glucal that react with hydroxylic nucleophiles to give 2-deoxy α-glycosides exclusively. researchgate.net

Solvent choice and protecting group strategy also play a role. As mentioned previously, less polar solvents can enhance α-selectivity in certain systems. nih.gov Furthermore, employing non-participating protecting groups (e.g., benzyl (B1604629) ethers instead of benzoyl esters) at the C-2 position of any potential intermediate is essential to prevent the formation of the β-product via neighboring group participation.

Methodologies for Exclusive β-Stereoselectivity

The synthesis of 1,2-trans-glycosides, which corresponds to the β-anomer for glucose derivatives, is most reliably achieved through neighboring group participation (NGP). mdpi.com While this compound itself lacks a C-2 substituent to direct the reaction, many synthetic routes that start with a glycal involve an initial addition to the double bond to install a participating group at C-2.

A common strategy involves the electrophile-induced addition of a reagent across the C1-C2 double bond. If this introduces an acetate (B1210297) or benzoate group at C-2, this newly installed group can then direct a subsequent glycosylation reaction. The C-2 acyl group participates by forming a cyclic dioxolenium ion intermediate, which blocks the α-face of the pyranose ring. nih.govnih.gov Consequently, the glycosyl acceptor can only attack from the β-face, resulting in the exclusive formation of the 1,2-trans (β) glycosidic linkage. nih.gov This principle is a cornerstone of carbohydrate chemistry and is widely applied in oligosaccharide synthesis. mdpi.com

For example, early work on the synthesis of digitoxin analogues utilized 2-deoxy-sugar bromides with p-nitrobenzoyl protecting groups. These participating groups ensured the formation of a single β-anomer upon reaction with the acceptor. nih.gov

Control over Regioselectivity in Multi-functionalized Substrates

Transformations involving this compound must control not only stereoselectivity but also regioselectivity. The molecule possesses multiple potentially reactive sites: the C1-C2 alkene, the protons on C-3, and the ester functionalities.

The primary site of reactivity is the electron-rich double bond, which readily undergoes electrophilic addition. However, competing reactions can occur. In amidoglycosylation reactions catalyzed by rhodium, a competition between nitrenoid insertion into the alkene and oxidation of the allylic C3–H bond is observed. nih.gov The regiochemical outcome of this competition can be controlled by the choice of protecting groups. Electron-withdrawing, conformationally-biasing groups at C-4 and C-6 can inductively deactivate the C3–H bond, thereby suppressing the oxidation side reaction and favoring the desired alkene addition pathway. nih.gov

In other systems, the regioselectivity of addition to glucal-derived intermediates is dependent on the nucleophile. Reactions with a β-vinyl oxirane derived from D-glucal show that the outcome can be either a 1,4-regioselective addition or an anti-1,2-addition, depending on the ability of the nucleophile to coordinate with the oxirane oxygen. nih.gov This highlights how the nature of the reactants can be tuned to direct the reaction to a specific site on a multi-functionalized substrate.

Mechanistic Investigations of 3,4,6 Tri O Benzoyl D Glucal Reactions

Elucidation of Glycosylation Reaction Mechanisms

Glycosylation reactions of glucals can proceed through several mechanistic pathways, with the nature of the reactants, promoters, and reaction conditions influencing the predominant route. Key intermediates, such as sulfonium (B1226848) ions and oxocarbenium ions, have been identified and studied to rationalize the stereoselectivity observed in these reactions.

Anomeric sulfonium ions have emerged as significant reactive intermediates in stereoselective glycosylation, particularly for the formation of 1,2-cis glycosides. nih.govresearchgate.net When a glycosyl donor, such as a derivative of 3,4,6-tri-O-benzoyl-D-glucal, is activated in the presence of a sulfide, a glycosyl sulfonium ion can be formed. researchgate.net The reactivity of these ions can be modulated by altering the substituents on the sulfur atom and the protecting groups on the sugar. researchgate.net

Studies involving donors with a chiral auxiliary at the C-2 position have shown that preactivation can lead to the formation of a bicyclic β-sulfonium ion. nih.govuu.nl This intermediate, often in a trans-decalin ring system, is sufficiently stable to act as a viable glycosylating agent. nih.govuu.nl The subsequent reaction with an alcohol acceptor proceeds via a bimolecular mechanism. nih.gov DFT calculations and time-course NMR experiments support a mechanism where a hydrogen-bonded complex forms between the sulfonium ion and the acceptor, followed by an SN2-like glycosylation to yield the α-anomeric product. nih.govuu.nl The stereochemical outcome is highly dependent on the nature and configuration of the C-2 auxiliary; for instance, an auxiliary with a thiophenyl moiety and S-configuration consistently produces α-anomers. uu.nl

The formation of the β-sulfonium ion intermediate is key to the high α-selectivity, as it undergoes a backside attack by the nucleophile (the acceptor alcohol). acs.org While the formation of this intermediate is a strong indicator for an SN2-like pathway, it does not entirely exclude other reaction possibilities. nih.gov However, the direct relationship between acceptor concentration and the initial reaction rate strongly supports a bimolecular mechanism. uu.nl

IntermediateProposed Subsequent StepStereochemical OutcomeSupporting Evidence
Bicyclic β-sulfonium ionSN2-like attack by alcoholPredominantly α-glycoside (1,2-cis)NMR investigations, DFT calculations, Kinetic studies nih.govuu.nl
Acyclic β-dimethyl-sulfonium ionReaction with methanol (B129727)Predominantly α-anomerEarly studies by Schuerch and co-workers researchgate.net

The glycosyl oxocarbenium ion is a central, albeit often transient, intermediate in many glycosylation reactions. academie-sciences.fracs.org Although direct observation remains challenging, substantial evidence points to its existence and role in determining the reaction's outcome. academie-sciences.fracademie-sciences.fr These planar, electrophilic species are susceptible to nucleophilic attack from either the α- or β-face, and the stereoselectivity is governed by factors such as steric hindrance, solvent effects, and the anomeric effect.

In the context of glucal derivatives, the formation of an oxocarbenium ion can occur upon activation of a suitable leaving group at the anomeric center. The reaction of 3,4,6-tri-O-benzyl-D-glucal with triflic acid (TfOH) and n-Bu4NI, for example, generates a unique reactive intermediate that reacts with nucleophiles in a highly regio- and stereoselective manner to give 2-deoxy α-glycosides. researchgate.net

The mechanism can be viewed as a continuum, ranging from a purely dissociative (SN1-like) pathway involving a free oxocarbenium ion to an associative (SN2-like) pathway. wiley-vch.de Even in reactions that show high stereoselectivity, kinetic isotope effects suggest that the transition state possesses significant oxocarbenium ion character. academie-sciences.frwiley-vch.de The conformation of the oxocarbenium ion, typically a half-chair (e.g., 4H3 for glucopyranosyl systems), influences the trajectory of the incoming nucleophile, thereby dictating the anomeric selectivity. wiley-vch.de For glucosyl systems, attack at the α-face of the 4H3 conformer is generally favored, leading to α-glycosides, as this approach avoids steric clashes with substituents at C3 and C5. wiley-vch.de

Direct bimolecular nucleophilic substitution (SN2) at the anomeric center represents another key mechanistic pathway. This mechanism is characterized by the inversion of configuration at the reaction center. masterorganicchemistry.com In glycosylation chemistry, an SN2-like reaction involves a backside attack by the nucleophile on the anomeric carbon, displacing a leaving group.

This pathway is particularly relevant for 2-deoxy sugars. For instance, the Mitsunobu reaction of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose with 7-hydroxyl flavonoids resulted in predominantly β-glucosides. nih.gov This outcome is consistent with an SN2-like displacement of an oxyphosphonium salt intermediate, where the stereoselectivity reflects the anomeric composition of the starting 2-deoxysugar. nih.gov A high percentage of the α-anomer in the starting material leads to the inverted β-product. nih.gov

As discussed previously (Section 5.1.1), the glycosylation via anomeric sulfonium ions is also described as an SN2-like process, where the nucleophilic alcohol attacks the anomeric carbon of the sulfonium ion intermediate from the opposite face. nih.govuu.nlacs.org

Mechanistic Pathways of Ferrier Rearrangement

The Ferrier rearrangement is a characteristic reaction of glycals, involving a nucleophilic substitution coupled with an allylic shift. wikipedia.org This powerful transformation converts glycals into 2,3-unsaturated glycosides. researchgate.net The reaction is typically promoted by a Lewis acid. wikipedia.orgthermofisher.com

The generally accepted mechanism begins with the coordination of the Lewis acid to the endocyclic oxygen or the C3-alkoxy group of the glycal. This facilitates the departure of the C3-substituent, leading to the formation of a delocalized allylic oxocarbenium ion. wikipedia.orgnih.gov This intermediate is then attacked by a nucleophile (often an alcohol) at the anomeric carbon (C1), resulting in the formation of a 2,3-unsaturated glycoside with the double bond shifted from the C1-C2 to the C2-C3 position. wikipedia.org

Two main pathways for the initial step are considered:

SN1' Type Pathway : This involves the direct formation of the allylic oxocarbenium ion after the leaving group at C3 departs. nih.gov

Anchimeric Assistance Pathway : This pathway proposes that the departure of the C3-leaving group is assisted by the neighboring C4-acyl group, which acts as an intramolecular nucleophile. nih.gov This leads to the formation of a cyclic dioxolenium ion intermediate, which then opens upon nucleophilic attack at C1. nih.gov

The reaction generally shows a preference for the formation of the α-anomer, which can be attributed to the thermodynamic stability conferred by the anomeric effect in the product. researchgate.net Various catalysts, including indium(III) chloride, boron trifluoride, and HY zeolite, have been employed to promote this rearrangement. wikipedia.orgresearchgate.net

Catalyst / PromoterNucleophileKey Feature of MechanismPredominant Product
Lewis Acids (e.g., BF3·OEt2, InCl3)Alcohols, ThiolsFormation of a delocalized allyloxocarbenium ion wikipedia.orgresearchgate.net2,3-Unsaturated α-glycoside researchgate.net
HY ZeoliteAlcohols, ThiolsPromotes rearrangement to give exclusively α-anomers researchgate.net2,3-Unsaturated α-glycoside researchgate.net

Understanding Radical Reaction Pathways and Intermediates

While ionic pathways dominate the chemistry of this compound, radical reactions offer alternative routes for its transformation. A Ferrier-type O-glycosylation has been reported to proceed through a radical pathway using single-electron transfer reagents or chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org These reactions expand the synthetic utility of glycals by enabling transformations under conditions different from traditional Lewis acid-promoted reactions.

Proposed Mechanisms for Specific Transformations (e.g., Chromane (B1220400) Formation)

Derivatives of this compound can be converted into complex heterocyclic structures like chromanes. A plausible mechanism for the formation of pentasubstituted (2R,3S,4R)-chromanes from 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals has been detailed. nih.govacs.org This multi-step process involves:

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) : The reaction begins with an electrophilic attack of a Pd(II) species at the electron-rich C2 carbon of the glucal derivative. This is followed by hydrogen abstraction to form a C2-palladized intermediate. nih.govacs.org

Carbopalladation : The palladium intermediate coordinates with an alkene (e.g., styrene), which then inserts to form a C2-alkyl-palladium intermediate. nih.govacs.org

β-Hydride Elimination : This step eliminates the palladium catalyst and forms a 1,2-disubstituted glucal product. The Pd(0) generated is re-oxidized to Pd(II) to continue the catalytic cycle. nih.govacs.org

6π-Electrocyclization : The resulting 1,2-disubstituted glucal, which is a diene, undergoes a thermally induced 6π-electrocyclization upon heating. This forms an unstable cyclic diene intermediate. nih.govacs.org

Dehydrogenative Aromatization : The unstable intermediate spontaneously aromatizes to yield the final, stable chiral chromane structure. nih.govacs.org

This sequence demonstrates how the glucal scaffold can be used to construct complex, stereochemically defined aromatic systems through a cascade of metal-catalyzed and pericyclic reactions. nih.govacs.orgacs.org

Catalytic Approaches in Synthesis and Transformations of 3,4,6 Tri O Benzoyl D Glucal

Lewis Acid Catalysis

Lewis acid catalysis is a powerful tool for activating the double bond of 3,4,6-Tri-O-benzoyl-D-glucal and its derivatives, facilitating a range of transformations including glycosylations, rearrangements, and carbon-carbon bond-forming reactions. The oxophilic nature of many Lewis acids allows for the activation of the glycal system, making it susceptible to nucleophilic attack.

Transition Metal Catalysts (e.g., Pd, Cu, Fe, Au)

Transition metals have emerged as versatile catalysts in carbohydrate chemistry, enabling unique and highly selective transformations.

Palladium (Pd): Palladium(II) catalysts are particularly effective in cross-dehydrogenative coupling (CDC) reactions. For instance, Pd(II)-catalyzed CDC reactions of C-1 substituted glucal propenones with various terminal alkenes have been shown to produce 1,2-disubstituted glucals with (E)-stereoselectivity in high yields (78–90%). nih.govnih.gov A plausible mechanism involves the heteroatom-directed electrophilic interaction of the Pd(II) species at the electron-rich C2-carbon of the glucal, followed by hydrogen abstraction to form a C2-palladized intermediate. Subsequent olefin coordination, carbopalladation, and β-hydride elimination lead to the formation of the 1,2-disubstituted glucal. nih.gov The active Pd(II) species can be regenerated from the resulting Pd(0) by an oxidant like copper(I) iodide and silver triflate. nih.gov

Copper (Cu) and Iron (Fe): Recent studies have highlighted the use of inexpensive and environmentally friendly copper(II) triflate (Cu(OTf)₂) and iron(III) triflate (Fe(OTf)₃) as effective catalysts for the Ferrier rearrangement of glycal donors. rsc.org These catalysts promote the stereoselective synthesis of 2,3-unsaturated α-glycosides under mild conditions. rsc.org The high α-stereoselectivity observed with Cu(OTf)₂ is attributed to a face-preferential directed nucleophilic attack mediated by non-covalent interactions between the metal-bound triflate and the incoming alcohol. rsc.org This dual role of the catalyst, both activating the glycal and directing the nucleophile, allows for efficient and selective glycosylation with a broad range of O-, S-, N-, and C-nucleophiles. rsc.org

Gold (Au): Gold(III) chloride has been shown to efficiently catalyze the Ferrier reaction of 3,4,6-tri-O-acetyl-D-glucal with a variety of O-, S-, and C-nucleophiles, yielding 2,3-unsaturated glycosyl compounds with moderate to good α-selectivity. nih.gov The alkynophilicity of Au(III) also facilitates Ferrier-like reactions of 3-O-propargyl protected glucals with various alcohols, producing stereoselectively α-glucosides in moderate yields. nih.gov

CatalystReaction TypeSubstrateKey Findings
Pd(II) complexesCross-Dehydrogenative CouplingC-1 substituted glucal propenonesFormation of 1,2-disubstituted glucals with high (E)-stereoselectivity and yields. nih.govnih.gov
Cu(OTf)₂ / Fe(OTf)₃Ferrier RearrangementGlycal donors with C3-position ortho-2,2-dimethoxycarbonycyclopropylbenzoylHighly α-stereoselective synthesis of 2,3-unsaturated O-, S-, N-, and C-glycosides. rsc.org
AuCl₃Ferrier Rearrangement3,4,6-tri-O-acetyl-D-glucalEfficient catalysis with a range of nucleophiles, affording moderate to good α-selectivity. nih.gov

Boron-based Catalysts (e.g., BCl₃, BBr₃)

Boron halides are potent Lewis acids that have found application in both deprotection and glycosylation reactions of glucal derivatives.

Boron Trichloride (B1173362) (BCl₃): Boron trichloride is a powerful reagent for the cleavage of benzyl (B1604629) ethers, a common protecting group in carbohydrate synthesis. nih.govnih.gov For instance, the debenzylation of chromanes derived from 3,4,6-tri-O-benzyl-D-glucal has been achieved using 1 M BCl₃ in dichloromethane (B109758) at -78 °C, affording the corresponding trihydroxychromanes in high yields (82–92%). nih.govnih.gov BCl₃ has also been found to selectively deprotect 1,2- or 1,3-cis oriented secondary benzyl ethers of per-benzylated C-glycosyl derivatives. wikipedia.org

Boron Trichloride (BCl₃) and Boron Tribromide (BBr₃) in Glycosylation: In the context of glycosylation, a catalytic amount of BCl₃ or BBr₃ can promote the reaction of silylated glycals with alcohols to produce 2-deoxy-α-glycosides in a highly stereoselective manner and in high yields. researchgate.net These 2-deoxy glycosides are important components of several bioactive natural products. researchgate.net

Other Metal Salts (e.g., Bismuth Trichloride, Indium Tribromide, Scandium(III) Triflate, Zinc Triflate, Silver Triflate)

A variety of other metal salts have been demonstrated to be effective Lewis acid catalysts for transformations of glucals.

Bismuth Trichloride (BiCl₃): Bismuth trichloride has been shown to be an efficient catalyst for the Ferrier rearrangement of both tri-O-acetyl-D-glucal and tri-O-benzyl-D-glucal with various alcohols and thiols, affording the corresponding glycopyranosides in excellent yields at ambient temperature in acetonitrile. organic-chemistry.org

Indium Tribromide (InBr₃): Indium(III) tribromide has been reported to have unprecedented catalytic effects in glycosylation and hydrogenolysis in a one-pot operation. researchgate.net

Scandium(III) Triflate (Sc(OTf)₃): Scandium(III) triflate is a water-stable Lewis acid that can be used in catalytic amounts. It has been employed in the activation of aryl glycosyl sulfone donors, leading to the selective preparation of α-mannosides. nih.govrsc.org It has also been shown to be an efficient catalyst for the Ferrier rearrangement, leading to the synthesis of 2,3-unsaturated glycopyranosides. nih.gov

Zinc Triflate (Zn(OTf)₂): Zinc triflate is an economical and environmentally friendly catalyst for the synthesis of glycosyl sulfonamides and glycosyl amides from glycals via Ferrier azaglycosylation. tandfonline.com It has also been utilized for the synthesis of 2,3-unsaturated O-glycosides. tandfonline.com

Silver Triflate (AgOTf): Silver triflate is a mild and, in some cases, more efficient catalyst than trimethylsilyl (B98337) triflate (TMSOTf) for promoting glycosylations with trichloroacetimidates, especially in TMSOTf-sensitive reactions where it can significantly reduce migration and degradation side products. researchgate.net

CatalystReaction TypeSubstrateKey Findings
BiCl₃Ferrier RearrangementTri-O-acetyl/benzyl-D-glucalExcellent yields with various alcohols and thiols at ambient temperature. organic-chemistry.org
Sc(OTf)₃Glycosylation / Ferrier RearrangementAryl glycosyl sulfones / GlycalsSelective preparation of α-mannosides and efficient synthesis of 2,3-unsaturated glycopyranosides. nih.govrsc.orgnih.gov
Zn(OTf)₂Ferrier AzaglycosylationGlycalsEfficient synthesis of glycosyl sulfonamides and amides. tandfonline.com
AgOTfGlycosylationGlycosyl trichloroacetimidatesMild and efficient catalyst, reducing side reactions in sensitive glycosylations. researchgate.net

Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) in Glycosylation and Radical Additions

Cerium(IV) ammonium nitrate (CAN) is a versatile one-electron oxidizing agent that catalyzes a variety of transformations involving glycals.

Glycosylation: A catalytic amount of CAN under neutral conditions effectively promotes the glycosidation of glycals with alcohols in refluxing acetonitrile, leading to the corresponding 2,3-unsaturated glycosides in excellent yields. fao.org

Radical Additions: CAN is known to generate electrophilic radicals from various precursors, which can then add to the electron-rich double bond of glycals. For example, CAN oxidizes sodium azide (B81097) to produce the azide radical, which adds to D-galactal derivatives. rsc.org Similarly, the reaction of dimethyl malonate with 3,4,6-tri-O-acetyl-D-glucal in the presence of CAN leads to the addition of a malonyl radical. This reaction shows improved stereoselectivity compared to when Mn(OAc)₃ is used as the oxidant, which is likely due to the lower reaction temperature. rsc.org CAN can also be used to generate phosphorous-centered radicals from dimethyl phosphite (B83602) for addition to D-glycals. rsc.org Furthermore, CAN, in combination with TMSCl, mediates the synthesis of enantiopure 2,3-dideoxy-α,β-unsaturated carbohydrate enals (Perlin aldehydes) from various D-glucals. nih.gov

Brønsted Acid Catalysis (e.g., Trifluoroacetic Acid, Sulfuric Acid Immobilized on Silica (B1680970) Gel)

Brønsted acids are effective catalysts for the Ferrier rearrangement and other transformations of glycals by protonating the oxygen atoms and facilitating the formation of reactive intermediates.

Trifluoroacetic Acid (TFA): While strong acids can lead to side reactions, milder Brønsted acids are useful. Trifluoroacetic acid is commonly used in carbohydrate chemistry for the removal of acid-labile protecting groups, a critical step in many synthetic sequences involving glucal derivatives. mdpi.com

Sulfuric Acid Immobilized on Silica Gel (H₂SO₄-SiO₂): This solid-supported acid serves as an efficient and convenient promoter for the Ferrier-type rearrangement of 3,4,6-tri-O-benzyl-D-glucal in dichloromethane. tandfonline.comiosrjournals.org This heterogeneous catalyst allows for the rapid synthesis of 2,3-unsaturated glycosides in good yields and with good α-selectivity (α/β > 4.2:1) under mild conditions, using a range of acceptors including primary and secondary alcohols, sterols, and thiols. tandfonline.com

Heterogeneous Catalysis (e.g., HY Zeolite)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often, enhanced selectivity.

HY Zeolite: Acidic zeolites, particularly HY zeolite, have proven to be effective catalysts for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal. tandfonline.com These catalysts exclusively yield the 2,3-unsaturated-O- and -S-α-D-glycosides in moderate yields. The number of acid sites in the zeolite is a key factor in determining the reaction yield, with HY zeolite (Si/Al ratio 3.1) being the most effective. tandfonline.com The use of HY zeolite can also improve the stereoselectivity of reactions, such as thioglycosylation, leading exclusively to the α-anomer. tandfonline.com

Scarcity of Published Research on Organocatalysis of this compound

A comprehensive review of scientific literature reveals a notable scarcity of detailed research specifically focused on the application of organocatalysis and other non-metallic activation methods for the synthesis and transformation of this compound. While the broader field of glycal chemistry extensively utilizes such catalytic approaches, the research focus has predominantly been on analogues with different protecting groups, such as acetyl or benzyl ethers.

The Ferrier rearrangement, a key transformation of glycals into 2,3-unsaturated glycosides, is a prime example. Detailed studies and data are available for the organocatalytic activation of 3,4,6-tri-O-acetyl-D-glucal and 3,4,6-tri-O-benzyl-D-glucal. For instance, non-metallic activators like perfluorophenylboronic acid have been effectively used for the acetylated version, and triphenylphosphine (B44618) hydrobromide has been employed for the benzylated counterpart. beilstein-journals.orgresearchgate.net

However, direct and thorough investigations into the behavior of this compound under similar organocatalytic conditions are not well-documented in the available literature. The electronic and steric properties of the benzoyl protecting groups can significantly influence the reactivity of the glucal, meaning that findings from acetylated or benzylated analogues cannot be directly extrapolated. One study noted that a mixed-protected glucal, 3-O-benzoyl-4,6-di-O-acetyl-glucal, did not yield the desired product under conditions optimized for a different substrate in a stereoselective Ferrier rearrangement, highlighting the distinct reactivity imparted by the benzoyl group. rsc.org

This lack of specific data prevents the compilation of detailed research findings and data tables for organocatalytic and other non-metallic activation methods solely for this compound as requested. The scientific community has yet to publish extensive studies in this particular area. Therefore, a detailed article on this specific topic cannot be generated at this time.

Applications of 3,4,6 Tri O Benzoyl D Glucal As a Chiral Building Block in Complex Molecule Synthesis

Construction of Complex Carbohydrates and Oligosaccharides

The construction of complex carbohydrates and oligosaccharides from simpler monosaccharide units is a cornerstone of glycochemistry. 3,4,6-Tri-O-benzoyl-D-glucal serves as a key starting material in these syntheses, enabling the formation of intricate glycan structures found in nature.

Both solid-phase and solution-phase synthesis strategies have been successfully employed for the construction of oligosaccharides using this compound and its derivatives.

Solid-Phase Oligosaccharide Synthesis (SPOS): In SPOS, the growing oligosaccharide chain is attached to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts can be washed away. researchgate.net Glycal-based donors, derived from precursors like this compound, are crucial in this methodology. rsc.org The glycal can be activated and coupled to a resin-bound acceptor. Automated glycan assembly (AGA) represents an advanced form of SPOS, where iterative glycosylation and deprotection cycles are performed by a synthesizer. researchgate.netmdpi.com This approach often utilizes building blocks with temporary protecting groups, such as Fmoc, to facilitate chain elongation. mdpi.com

Solution-Phase Oligosaccharide Synthesis: This traditional approach involves the stepwise synthesis of oligosaccharides in a homogenous solution. While it can be more labor-intensive due to the need for purification after each step, it offers flexibility and is suitable for large-scale synthesis. chim.it this compound can be converted into a variety of glycosyl donors, such as glycosyl halides or thioglycosides, which are then reacted with a glycosyl acceptor in the presence of a suitable promoter to form the desired glycosidic linkage. chim.it

Synthesis StrategyDescriptionAdvantagesKey Considerations
Solid-Phase The growing oligosaccharide is attached to a polymer support.Simplified purification, potential for automation.Requires specialized equipment and linkers.
Solution-Phase Synthesis is carried out in a homogenous solution.Flexibility, scalability.Requires purification after each step.

The ability to elongate and create branches in sugar chains is essential for mimicking the complexity of naturally occurring oligosaccharides.

Sugar Chain Elongation: Iterative glycosylation is a common method for elongating sugar chains. This involves a repetitive sequence of coupling a glycosyl donor to an acceptor, followed by the removal of a temporary protecting group on the newly added sugar to reveal a new hydroxyl group for the next glycosylation. umich.edu Glycal-based building blocks are well-suited for such iterative assemblies. mdpi.com

Synthesis of Branched Oligosaccharides: The synthesis of branched oligosaccharides requires careful planning of protecting group strategies. nih.gov A monosaccharide building block with multiple free hydroxyl groups, or one where protecting groups can be selectively removed, is necessary. By using a glycosyl donor derived from this compound, a glycosidic bond can be formed at one hydroxyl group, and then, after selective deprotection, a second glycosylation can be performed at a different position to create a branch point. nih.govnih.gov The strategic use of orthogonal protecting groups is paramount in achieving the desired branched structure. mdpi.com

Synthesis of Glycosides and Glycoconjugates

Glycosides and glycoconjugates, where a sugar moiety is linked to a non-carbohydrate aglycone, are involved in numerous biological processes. This compound is a key precursor for the synthesis of these important molecules.

2-Deoxyglycosides are a class of carbohydrates where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. They are components of many biologically active natural products. mdpi.comresearchgate.net

Preparation of 2-Deoxyglycosides: A common method for the synthesis of 2-deoxyglycosides involves the activation of the double bond in this compound with an electrophile, followed by the addition of an alcohol as the aglycone. researchgate.net This reaction often proceeds via a Ferrier rearrangement. Another approach is the conversion of the glucal into a glycosyl halide, which can then be reacted with an alcohol under Koenigs-Knorr conditions. nih.gov

PrecursorReagents/ConditionsProduct
This compoundAlcohol, Lewis Acid2-Deoxyglycoside
This compoundHBr/AcOH3,4,6-Tri-O-benzoyl-α-D-glucopyranosyl bromide

Synthesis of 2-Deoxyglycoside Esters: Once the 2-deoxyglycoside is formed, the remaining hydroxyl groups can be esterified. For instance, if the synthesis starts from a partially protected glucal, the resulting 2-deoxyglycoside will have free hydroxyl groups that can be acylated using standard esterification methods, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. nih.gov Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another effective method for forming esters under mild conditions. umich.edu

Thioglycosides and glycosyl phosphates are stable yet reactive glycosyl donors that are widely used in modern oligosaccharide synthesis.

Synthesis of Thioglycosides: this compound can be converted into a thioglycoside through various methods. One common approach involves the reaction of the corresponding glycosyl halide with a thiol in the presence of a base. Alternatively, direct addition of a thiol to the double bond of the glucal can be achieved under Lewis acid catalysis. nih.gov

Synthesis of Glycosyl Phosphates: Glycosyl phosphates can be synthesized from this compound by first converting the glucal into a 1,2-anhydro sugar intermediate, which is then opened with a phosphate (B84403) nucleophile. mdpi.com Another method involves the reaction of a glycosyl hemiacetal with a phosphitylating agent, followed by oxidation. mdpi.com

Glycosyl DonorSynthetic PrecursorKey Transformation
Thioglycoside This compoundReaction with a thiol
Glycosyl Phosphate This compoundFormation of 1,2-anhydro intermediate, then reaction with phosphate

Aminoglycosides are a class of antibiotics characterized by an aminocyclitol ring glycosidically linked to two or more amino sugars. nih.gov The synthesis of these complex molecules often relies on the use of protected sugar donors. While direct examples of the use of this compound in the total synthesis of known aminoglycoside antibiotics are not extensively documented in readily available literature, the fundamental transformations of this building block make it a plausible precursor. For example, the double bond of the glucal can be functionalized to introduce an amino group at the C-2 position, a key feature of many aminoglycosides. Furthermore, conversion of the glucal to a suitable glycosyl donor would allow for its coupling to a protected aminocyclitol acceptor, a crucial step in the assembly of the aminoglycoside scaffold. nih.gov The synthesis of novel aminoglycoside analogs for structure-activity relationship studies is an area where versatile building blocks like this compound could be particularly valuable.

Development of Glycomimetics and Carbohydrate Analogs

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates, often with improved stability or biological activity. This compound serves as a key starting material for the synthesis of various carbohydrate analogs and glycomimetics due to the versatile reactivity of its double bond. This allows for the introduction of diverse functionalities and the creation of non-natural sugar derivatives.

The C2-C3 double bond of the glucal can undergo a variety of chemical transformations, including hydrogenation, oxidation, hydroxylation, and aminohydroxylation, to generate significant structural complexity. biosynth.com These modifications are fundamental to the development of glycomimetics that can interact with carbohydrate-binding proteins or inhibit carbohydrate-processing enzymes. For instance, the Ferrier rearrangement of glycals is a powerful tool for the synthesis of 2,3-unsaturated glycosides, which are themselves important precursors for a range of carbohydrate analogs. researchgate.net This reaction involves the allylic rearrangement of the glucal in the presence of an alcohol and a Lewis acid catalyst, leading to the formation of a new glycosidic bond at the anomeric center. The use of this compound in such reactions allows for the synthesis of 2,3-unsaturated glycosides with the benzoyl groups intact, which can then be further manipulated or removed at a later stage in the synthetic sequence.

Research has shown that various catalysts can promote the Ferrier rearrangement with protected glycals. For example, sulfuric acid immobilized on silica (B1680970) gel has been used as an efficient promoter for the rearrangement of 3,4,6-tri-O-benzyl-d-glucal with a variety of alcohol and thiol acceptors, yielding 2,3-unsaturated glycosides with good α-selectivity. researchgate.net While this example uses a benzyl-protected glucal, the underlying reactivity of the glucal core is the same, and similar transformations are applicable to the benzoyl-protected counterpart.

The ability to modify the pyranose ring at specific positions allows for the creation of carbohydrate analogs with tailored properties. These glycomimetics are valuable tools in glycobiology research and have potential applications as therapeutic agents.

Synthesis of Chiral Chromanes and Other Ring Systems

The inherent chirality of this compound makes it an excellent starting material for the enantioselective synthesis of complex heterocyclic structures, such as chiral chromanes. Chromane (B1220400) scaffolds are present in a wide range of biologically active natural products and pharmaceuticals. acs.org The stereocenters of the glucal can be effectively transferred to the target molecule, ensuring a high degree of stereocontrol in the final product.

A notable strategy for the synthesis of chiral chromanes utilizes a C-glucopyranosyl aldehyde, which can be derived from D-glucose. nih.gov This aldehyde can then be converted into a C-1 functionalized glucal. While the specific literature example details the use of a 3,4,6-tri-O-benzyl-D-glucal derivative, the synthetic principles are directly applicable to the benzoyl-protected analog. The synthesis proceeds through a Claisen-Schmidt condensation of the sugar-derived aldehyde with an acetophenone (B1666503) to form a chalcone-like intermediate, specifically a 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-protected-d-glucal. acs.orgnih.gov

This intermediate can then undergo a series of transformations, including a palladium-catalyzed cross-dehydrogenative coupling and a 6π-electrocyclization, to construct the chromane ring system. acs.org The chirality of the final chromane product is directly derived from the stereocenters of the starting glucal. nih.gov

The following table summarizes the synthesis of C-1-functionalized unsaturated sugar derivatives, which are precursors to chiral chromanes, from a sugar aldehyde and various aryl methyl ketones. This data, while generated with a benzyl-protected system, illustrates the versatility of the glucal scaffold in this type of synthesis.

EntryAryl Methyl KetoneProduct (1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucal)Yield (%)
14-Methylacetophenone1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal85
24-Bromoacetophenone1-[E-1-(4-Bromophenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal88
34-Nitroacetophenone1-[E-1-(4-Nitrophenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal68
4Acetophenone1-(E-1-Phenylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucal82
53-Bromoacetophenone1-[E-1-(3-Bromophenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal86

This demonstrates the utility of the glucal framework as a chiral template for the synthesis of complex heterocyclic systems.

Precursors for Nucleosides and Modified Sugar Derivatives

This compound is a valuable precursor for the synthesis of nucleosides and modified sugar derivatives, which are of significant interest in medicinal chemistry for their potential as antiviral and anticancer agents. biosynth.comnih.gov The enol ether of the glucal allows for the introduction of a nucleobase at the anomeric position, often with a high degree of stereocontrol.

A common strategy for the synthesis of 2'-deoxynucleosides and their analogs from glycals involves the formation of 2,3-unsaturated glycosides via the Ferrier rearrangement. researchgate.net These intermediates can then be further functionalized to introduce the desired substituents at the C2' position. The reaction of this compound with a silylated nucleobase in the presence of a Lewis acid promoter can lead to the formation of a 2,3-unsaturated nucleoside. Subsequent reduction of the double bond would then yield the desired 2'-deoxynucleoside.

The benzoyl protecting groups are particularly useful in this context as they are generally stable to the conditions of the glycosylation reaction but can be readily removed under basic conditions without affecting the newly formed glycosidic bond. This orthogonality is a key consideration in complex multi-step syntheses.

Furthermore, the double bond of the glucal can be dihydroxylated or epoxidized to introduce new stereocenters, leading to the synthesis of a variety of modified sugar derivatives. These derivatives can then be incorporated into nucleoside structures to explore structure-activity relationships. For example, direct epoxidation of protected D-glucals can yield 1,2-anhydrosugars, which are versatile intermediates for the synthesis of various glycosides. biosynth.com

The following table outlines the reaction of a protected glucal with various nucleophiles, illustrating the formation of different classes of glycosides. While the specific examples in the literature often use benzyl (B1604629) or acetyl protecting groups, the reactivity of the glucal core remains the key to these transformations.

NucleophileCatalyst/PromoterProduct TypeStereoselectivity
AlcoholsHY zeolite2,3-Unsaturated O-glycosideα-selective
ThiolsTriphenylphosphine (B44618) hydrobromide2-Deoxy-S-glycosideα-selective
SterolsTriphenylphosphine hydrobromide2-Deoxy-O-glycosideα-selective
PurinesTriphenylphosphine hydrobromide2-Deoxy-N-glycoside (anomeric mixture)Predominantly α
IndoleTriphenylphosphine hydrobromide2-Deoxy-C-glycosideα-anomer only

The versatility of this compound as a chiral precursor for nucleosides and modified sugars underscores its importance in the synthesis of biologically relevant molecules.

Advanced Research Techniques in 3,4,6 Tri O Benzoyl D Glucal Studies

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for the detailed characterization of 3,4,6-Tri-O-benzoyl-D-glucal. They allow researchers to confirm the compound's identity, purity, and three-dimensional structure in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including complex carbohydrates like this compound. Standard 1H and 13C NMR experiments confirm the presence of the benzoyl protecting groups and the glucal double bond. However, the proton spectra of carbohydrates can be complex due to significant signal overlap, making unambiguous assignments challenging.

To overcome this, Lanthanide Shift Reagents (LSRs) are employed to simplify complex NMR spectra. LSRs are paramagnetic complexes, typically of europium (Eu) or praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in a substrate molecule, such as the oxygen atoms of the benzoyl groups in this compound. slideshare.net This interaction induces large changes in the chemical shifts of nearby protons. slideshare.net The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton, effectively spreading out the crowded regions of the NMR spectrum. slideshare.net

While specific studies detailing the use of LSRs with this compound are not prominent in the literature, the technique has been successfully applied to closely related D-glucal derivatives, demonstrating its utility. For instance, the NMR spectra of 3,4,6-tri-O-acetyl-D-glucal and 3,4,6-tri-O-benzyl-D-glucal have been effectively resolved and assigned using lanthanide shift reagents. researchgate.net The induced shifts allow for a more precise determination of the molecule's conformation in solution. researchgate.net Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts. researchgate.net

The application of this technique would involve the incremental addition of an LSR, such as tris(dipivaloylmethanato)europium(III) [Eu(dpm)3], to a solution of this compound and recording the NMR spectrum at each step. mdpi.com Plotting the induced shift against the molar ratio of LSR to substrate can help in assigning protons and provides valuable data for conformational analysis. mdpi.com

Table 1: Illustrative Effect of a Lanthanide Shift Reagent (LSR) on the 1H NMR Spectrum of a D-Glucal Derivative.
ProtonTypical Chemical Shift (δ) without LSR (ppm)Hypothetical Chemical Shift (δ) with LSR (ppm)Induced Shift (Δδ) (ppm)Rationale for Shift Magnitude
H-1~6.4~7.5+1.1Proximity to the ring oxygen, a potential coordination site.
H-2~4.8~5.5+0.7Adjacent to the double bond and ring oxygen.
H-3~5.6~6.8+1.2Near the benzoyl group at C-3, a primary coordination site.
H-4~5.4~6.5+1.1Near the benzoyl group at C-4, another primary coordination site.
H-5~4.2~4.8+0.6More distant from the primary coordination sites.
H-6a/6b~4.4~5.2+0.8Near the benzoyl group at C-6.

Note: The data in Table 1 are hypothetical and for illustrative purposes, based on principles of LSRs and known spectra of related glucal derivatives.

Computational Chemistry for Mechanistic Insights and Reactivity Prediction

Computational chemistry has emerged as a vital tool for understanding the structure, stability, and reactivity of carbohydrates. mdpi.com For this compound, computational methods such as Density Functional Theory (DFT) can provide deep insights that are often difficult to obtain through experimental means alone. mdpi.com

These methods can be used to:

Predict Molecular Geometry and Conformation: Computational models can determine the most stable three-dimensional structure of the molecule. For D-glucal derivatives, this includes predicting the puckering of the dihydropyran ring, which typically adopts a half-chair conformation. The crystal structure of the related 3,4,6-tri-O-benzyl-D-glucal has been determined, providing a valuable reference point for computational models. researchgate.net

Analyze Reaction Mechanisms: Glycosylation reactions involving glucals are central to their utility. universiteitleiden.nl Computational studies can map the entire reaction pathway, identifying transition states and reactive intermediates. universiteitleiden.nl This is crucial for understanding the stereochemical outcome of reactions, such as the Ferrier rearrangement, and for designing more selective catalysts.

Predict Reactivity: By calculating properties like electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), computational chemistry can predict which sites on the this compound molecule are most susceptible to electrophilic or nucleophilic attack. This information helps in rationalizing observed reaction outcomes and predicting the feasibility of new transformations. nih.gov

For example, DFT calculations have been successfully applied to study the structure and energetic properties of halogenated derivatives of 2-deoxy-D-glucose, a molecule closely related to the hydrated form of D-glucal. mdpi.com These studies provided insights into how substituents affect the pyranose ring conformation and intermolecular interactions, demonstrating the power of these methods for analyzing substituted sugars. mdpi.com

Table 2: Applications of Computational Chemistry in Studying D-Glucal Derivatives.
Computational MethodApplicationType of Insight Gained
Density Functional Theory (DFT)Geometry OptimizationPredicts the most stable 3D conformation (e.g., half-chair) and the orientation of benzoyl groups.
Time-Dependent DFT (TD-DFT)Prediction of Spectroscopic PropertiesCalculates theoretical NMR and IR spectra to aid in the interpretation of experimental data.
Transition State SearchingMechanistic Studies of Reactions (e.g., Glycosylation)Identifies the energy barriers and structures of transition states, explaining reaction rates and stereoselectivity. universiteitleiden.nl
Molecular Dynamics (MD) SimulationConformational DynamicsSimulates the movement of the molecule over time in solution, revealing its flexibility and conformational equilibria.

Development of Green Chemistry Approaches in Glucal Synthesis and Transformations

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to carbohydrate chemistry. researchgate.net The synthesis and transformation of D-glucals, including this compound, are areas where green approaches can have a significant impact.

Key areas for the application of green chemistry include:

Use of Greener Solvents: Traditional organic syntheses often rely on hazardous solvents. Research is focused on replacing these with more environmentally benign alternatives like ethyl acetate (B1210297), 2-methyltetrahydrofuran, or even water where possible.

Catalysis:

Heterogeneous Catalysts: The Ferrier rearrangement, a common transformation of D-glucals, is often catalyzed by Lewis acids. The development of solid-supported catalysts, such as H2SO4-SiO2 or FeCl3 on carbon, offers advantages like easy separation from the reaction mixture, reusability, and reduced waste generation. biosynth.com These have been shown to be effective for the rearrangement of the related 3,4,6-tri-O-benzyl-D-glucal. biosynth.com

Biocatalysis: Enzymes offer a highly efficient and environmentally friendly alternative to traditional chemical catalysts. nih.gov They operate under mild conditions (neutral pH, room temperature) in aqueous solutions and exhibit high stereo- and regioselectivity. ihmc.us While the direct enzymatic synthesis of protected glucals is less common, enzymes like glycosidases and phosphorylases are used extensively in the transformation of glucals and their derivatives into oligosaccharides. nih.govihmc.usresearchgate.net This chemo-enzymatic approach, where a chemically synthesized building block like this compound is subsequently used in an enzymatic reaction, combines the efficiency of chemical synthesis with the greenness and selectivity of biocatalysis.

Table 3: Green Chemistry Strategies in Glucal Chemistry.
Green Chemistry PrincipleTraditional ApproachGreen AlternativeExample/Benefit
Prevention of WasteStoichiometric reagentsCatalytic reactionsUsing catalytic amounts of a Lewis acid instead of a full equivalent reduces waste.
Safer Solvents & ReagentsChlorinated solvents (e.g., Dichloromethane)Greener solvents (e.g., Ethyl acetate, 2-MeTHF)Reduces toxicity and environmental impact. unibo.it
Design for Energy EfficiencyReactions requiring high heat or cryogenic coolingEnzymatic reactions at ambient temperatureBiocatalysis significantly lowers the energy demands of the process. nih.gov
Use of Renewable FeedstocksPetroleum-based starting materialsD-Glucose (from biomass) as the ultimate precursor to D-glucalThe synthesis of D-glucal starts from a renewable resource. wikipedia.org
CatalysisHomogeneous Lewis acid catalystsSolid-supported catalysts or enzymes (biocatalysis)Facilitates catalyst recovery and reuse; offers high selectivity under mild conditions. biosynth.com

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of 3,4,6-Tri-O-benzoyl-D-glucal?

  • Methodological Answer: Purity can be assessed via HPLC (≥95% purity, as noted in commercial standards) and <sup>1</sup>H-NMR to confirm the absence of impurities like unreacted benzoyl groups or degradation products . Structural confirmation requires optical rotation measurements (e.g., −2.7° in chloroform) and melting point analysis (57–58°C) . Mass spectrometry (MS) or high-resolution MS (HRMS) is recommended for molecular weight verification (C27H22O7, MW 466.46) .

Q. Which solvents are optimal for dissolving this compound in synthetic workflows?

  • Methodological Answer: The compound is insoluble in water but readily soluble in chloroform (CHCl3) due to its lipophilic benzoyl protecting groups . For glycosylation reactions, anhydrous dichloromethane (DCM) or acetonitrile (MeCN) are preferred to avoid hydrolysis. Pre-drying solvents over molecular sieves (3Å) ensures reactivity in moisture-sensitive steps .

Q. What storage conditions are critical for maintaining this compound stability?

  • Methodological Answer: Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hygroscopic degradation . Desiccants like silica gel should be included in storage vessels. Long-term stability tests indicate no decomposition over 12 months when stored in the dark .

Advanced Research Questions

Q. How can researchers mitigate competing glycosylation pathways when using this compound as a glycosyl donor?

  • Methodological Answer: Competing α/β anomer formation can be minimized using Lewis acid catalysts (e.g., BF3·OEt2) to favor specific transition states . Temperature control (−20°C to 0°C) reduces side reactions, while protecting group tuning (e.g., replacing benzoyl with acetyl groups at specific positions) alters donor reactivity . Monitoring via TLC (hexane:EtOAc, 3:1) identifies byproducts early .

Q. What strategies are effective for analyzing stereochemical outcomes in oligosaccharide synthesis with this compound?

  • Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments resolve stereochemistry in glycosidic linkages . X-ray crystallography of intermediates (e.g., thioglycosides) provides absolute configuration data . Computational methods (DFT or MD simulations) predict energy barriers for stereochemical pathways, aiding in rational design .

Q. How can researchers troubleshoot low yields in solid-phase oligosaccharide synthesis using this compound?

  • Methodological Answer: Low yields often stem from incomplete deprotection of benzoyl groups. Use NH3/MeOH or NaOMe/MeOH for efficient cleavage . For automated synthesizers, optimize coupling cycles (e.g., extended reaction times or higher catalyst loading) . MALDI-TOF MS of resin-bound intermediates identifies truncated sequences .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or optical rotations for this compound be resolved?

  • Methodological Answer: Variations in melting points (e.g., 57–58°C vs. 51–52°C in acetylated analogs) may arise from polymorphism or residual solvents . Recrystallization from hexane/CHCl3 (1:5) followed by DSC analysis ensures consistency. Optical rotation discrepancies require verification against a certified reference standard (e.g., −2.7° in chloroform) .

Application-Focused Questions

Q. What role does this compound play in synthesizing carbohydrate-based probes for glycobiology studies?

  • Methodological Answer: The compound serves as a key intermediate for installing photoaffinity labels (e.g., diazirines) or fluorophores via selective deprotection at the C-2 position . Functionalized probes enable studying carbohydrate-protein interactions via SPR or fluorescence anisotropy .

Synthetic Methodology

Q. What protecting group strategies enhance regioselectivity in this compound derivatization?

  • Methodological Answer: Temporary silyl protection (e.g., TBS at C-2) allows selective benzoylation at other positions . For orthogonal deprotection, use Pd(OH)2/H2 to remove benzyl groups while retaining benzoyl esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.